molecular formula C14H21NO4 B7005941 N-[(2R)-2-hydroxybutyl]-3-(2-methoxyethoxy)benzamide

N-[(2R)-2-hydroxybutyl]-3-(2-methoxyethoxy)benzamide

Cat. No.: B7005941
M. Wt: 267.32 g/mol
InChI Key: KKKDXNKTMSBPQQ-GFCCVEGCSA-N
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Description

N-[(2R)-2-hydroxybutyl]-3-(2-methoxyethoxy)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a hydroxybutyl group and a methoxyethoxy group

Properties

IUPAC Name

N-[(2R)-2-hydroxybutyl]-3-(2-methoxyethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-3-12(16)10-15-14(17)11-5-4-6-13(9-11)19-8-7-18-2/h4-6,9,12,16H,3,7-8,10H2,1-2H3,(H,15,17)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKDXNKTMSBPQQ-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC(=CC=C1)OCCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CNC(=O)C1=CC(=CC=C1)OCCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2R)-2-hydroxybutyl]-3-(2-methoxyethoxy)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(2-methoxyethoxy)benzoic acid and (2R)-2-hydroxybutylamine.

    Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between the carboxylic acid group of 3-(2-methoxyethoxy)benzoic acid and the amine group of (2R)-2-hydroxybutylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.

Chemical Reactions Analysis

N-[(2R)-2-hydroxybutyl]-3-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxybutyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as halides or amines to form new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2R)-2-hydroxybutyl]-3-(2-methoxyethoxy)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2R)-2-hydroxybutyl]-3-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(2R)-2-hydroxybutyl]-3-(2-methoxyethoxy)benzamide can be compared with other similar compounds, such as:

    N-[(2R)-2-hydroxybutyl]-3-(2-ethoxyethoxy)benzamide: This compound has an ethoxyethoxy group instead of a methoxyethoxy group, which may affect its chemical properties and reactivity.

    N-[(2R)-2-hydroxybutyl]-3-(2-methoxypropoxy)benzamide: This compound has a methoxypropoxy group instead of a methoxyethoxy group, which may influence its biological activity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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